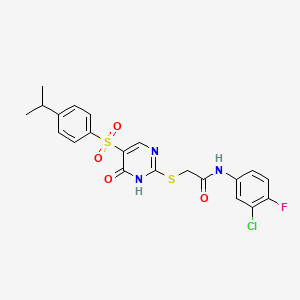

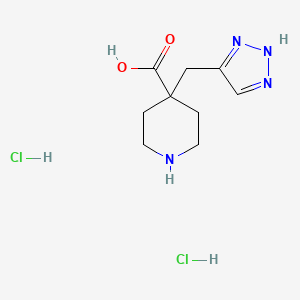

N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help us infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with aniline derivatives. For instance, the synthesis of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" is achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of our target compound might also involve the use of aniline derivatives and possibly a similar activating agent like POCl3 to introduce the acetamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis . These techniques would likely be employed to determine the structure of "N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" as well. The presence of a dihydropyrimidinyl group and a sulfonyl group in the compound suggests a complex structure that may exhibit interesting conformational behavior.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with various reagents to form new bonds and introduce functional groups. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to the formation of a tetrahydropyrimidine derivative . This indicates that the target compound might also undergo reactions that involve the formation of heterocyclic rings and the introduction of sulfur-containing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their crystalline structure, solubility, and stability. The crystal data provided for a related compound shows a monoclinic space group, which could be indicative of the crystalline nature of our compound of interest . Additionally, the conformational analysis of similar molecules suggests that the physical properties of our compound may be influenced by the internal rotation of certain groups, affecting its behavior in different solvents .

Scientific Research Applications

Cytotoxic Activity

One study describes the synthesis of novel sulfonamide derivatives, highlighting their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. A particular compound demonstrated potent cytotoxicity against breast cancer cell lines, suggesting the potential of these sulfonamide derivatives in cancer therapy (Ghorab et al., 2015).

PI3K/mTOR Dual Inhibition

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the identification of potent and efficacious compounds in vitro and in vivo. Efforts to improve metabolic stability through the exploration of 6,5-heterocycles as alternatives to benzothiazole rings were detailed, demonstrating the significance of structural modification in enhancing drug profiles (Stec et al., 2011).

Anti-inflammatory Activity

A study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reported significant anti-inflammatory activity. Among the derivatives, specific compounds showed pronounced effects, indicating their potential as anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O4S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-24-21(26-20(18)28)31-11-19(27)25-14-5-8-17(23)16(22)9-14/h3-10,12H,11H2,1-2H3,(H,25,27)(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGBYAGHKKQZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)